2-(Oxan-4-yl)butanoic acid
Description
2-(Oxan-4-yl)butanoic acid is a branched carboxylic acid featuring a tetrahydropyran (oxane) ring attached to the second carbon of a butanoic acid backbone. The oxane ring, a six-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s physicochemical properties, such as solubility, acidity, and conformational stability.
Properties
IUPAC Name |
2-(oxan-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHJXMKVVRSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195340-63-6 | |
| Record name | 2-(oxan-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanoic acid under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(Oxan-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
a) 4-(Azepan-1-yl)butanoic Acid
- Structure: A seven-membered azepane ring is attached to the fourth carbon of butanoic acid.
- Comparison : The larger azepane ring increases steric hindrance and lipophilicity compared to the six-membered oxane in the target compound. This may reduce aqueous solubility but enhance membrane permeability in biological systems .
- Synthetic Relevance : Azepane derivatives are often synthesized via nucleophilic substitution or reductive amination, contrasting with the oxane ring’s formation through cyclization or etherification .
b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structure : A sulfanyl-carboxymethyl group at C2 and a ketone-aryl group at C3.
- Comparison : The sulfanyl group introduces thiol-mediated reactivity (e.g., disulfide formation), absent in the ether-linked oxane. The C4 ketone enhances acidity at the α-position, making it more reactive than the ether-substituted target compound .
c) 2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid
- Structure: Amino and oxo groups at C2 and C4, respectively, with an aromatic phenyl group.
- Comparison: The amino groups increase hydrogen-bonding capacity and basicity, contrasting with the oxane’s ether oxygen, which acts as a weak hydrogen-bond acceptor.
Functional Group Effects
a) 4-Methoxy-2,4-dioxobutanoic Acid
- Structure : Two ketone groups at C2 and C4, with a methoxy substituent.
- Comparison: The electron-withdrawing ketones significantly lower the pKa of the carboxylic acid (∼1.5–2.0) compared to the electron-donating oxane ring in this compound (estimated pKa ∼4.5–5.0) .
b) 4-(4-Methylphenyl)butanoic Acid
- Structure : A para-methylphenyl group at C4.
Data Tables
Table 1: Structural and Functional Comparisons
| Compound | Substituent(s) | Key Properties | Synthetic Route |
|---|---|---|---|
| This compound | Oxane (C2) | Moderate acidity, chiral potential | Cyclization/Etherification (inferred) |
| 4-(Azepan-1-yl)butanoic acid | Azepane (C4) | High lipophilicity | Nucleophilic substitution |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids | Sulfanyl, ketone (C2/C4) | Thiol reactivity, racemic mixtures | Michael addition |
| 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Amino, oxo (C2/C4) | Hydrogen-bond donor, endogenous metabolite | Condensation reactions |
Table 2: Physicochemical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | Estimated logP | Aqueous Solubility |
|---|---|---|---|
| This compound | ~172.2 | 0.5–1.2 | Moderate |
| 4-(Azepan-1-yl)butanoic acid | ~185.3 | 1.8–2.5 | Low |
| 4-Methoxy-2,4-dioxobutanoic acid | ~160.1 | -0.3–0.2 | High |
Biological Activity
2-(Oxan-4-yl)butanoic acid, with the molecular formula C₈H₁₄O₃, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a butanoic acid moiety and an oxane (tetrahydrofuran) ring. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a carboxylic acid functional group (-COOH), which contributes to its acidic properties, and the presence of the oxane ring distinguishes it from similar compounds. The following table summarizes its structural characteristics compared to related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxybutanoic acid | Contains a hydroxyl group | More polar; involved in different metabolic pathways |
| 3-Amino-3-(oxan-4-yl)propanoic acid | Contains an amino group | Potentially more bioactive due to amino functionality |
| 2-Oxobutanoic acid | Contains a keto group | Different reactivity profile due to carbonyl presence |
Research indicates that this compound may act as a ligand , binding to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity, leading to various biological effects such as inhibition or activation of metabolic pathways. Notably, it has been studied as an autotaxin inhibitor , which is significant for treating conditions associated with aberrant autotaxin activity, including certain cancers and inflammatory diseases.
Autotaxin Inhibition
The inhibition of autotaxin by this compound has been linked to potential therapeutic applications in oncology and inflammation. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in cancer progression and inflammation. By inhibiting autotaxin, this compound may reduce LPA levels, thereby mitigating these pathological processes.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarity to other bioactive compounds raises the possibility that it could influence neuronal signaling pathways, although further research is required to substantiate these claims.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro studies have demonstrated that this compound can inhibit specific enzymes involved in lipid metabolism. For example, its interaction with phospholipase A2 was shown to reduce inflammatory responses in cellular models.
- Animal Models : In animal studies, administration of this compound resulted in decreased tumor size in xenograft models of cancer, suggesting its potential as an adjunct therapy in cancer treatment.
- Comparative Analysis : A comparative analysis with structurally similar compounds indicated that while other derivatives exhibited varying degrees of biological activity, this compound displayed a unique profile that warrants further investigation into its pharmacological properties.
Applications
The potential applications of this compound span several domains:
- Pharmaceuticals : Its role as an autotaxin inhibitor positions it as a candidate for drug development targeting cancer and inflammatory diseases.
- Neuroscience : If neuroprotective effects are confirmed, it could be explored for treating neurodegenerative conditions.
- Biochemical Research : As a tool for studying lipid metabolism and signaling pathways.
Q & A
Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer : Variability may stem from bacterial strain differences or compound stability. Conduct time-kill assays under standardized conditions (CLSI guidelines) and quantify stability via LC-MS in culture media. Test metabolites for residual activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
